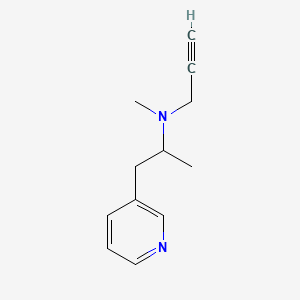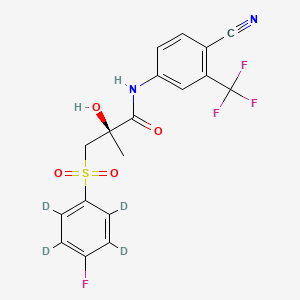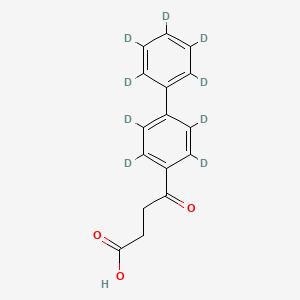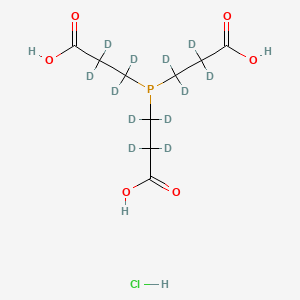
4'-Demethyl Homoharringtonine-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Demethyl Homoharringtonine-13C,d3 is a labeled analogue of 4’-Demethyl Homoharringtonine. This compound is a metabolite of Homoharringtonine, a cytotoxic component derived from the evergreen plant Cephalotaxus harringtonia. It is primarily used in proteomics research and has a molecular formula of C27H34D3NO9 and a molecular weight of 535.61 .
Métodos De Preparación
The synthesis of 4’-Demethyl Homoharringtonine-13C,d3 involves several steps, starting from the natural product Homoharringtonine. The synthetic route typically includes the demethylation of Homoharringtonine followed by the incorporation of isotopic labels (13C and d3). The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired isotopic labeling. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
4’-Demethyl Homoharringtonine-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4’-Demethyl Homoharringtonine-13C,d3 has several scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry and other analytical techniques.
Biology: It is used to study the metabolic pathways and mechanisms of action of Homoharringtonine and its derivatives.
Medicine: It is used in research related to cancer treatment, particularly in understanding the cytotoxic effects of Homoharringtonine.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of 4’-Demethyl Homoharringtonine-13C,d3 involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include ribosomes and other components of the protein synthesis machinery .
Comparación Con Compuestos Similares
4’-Demethyl Homoharringtonine-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
Homoharringtonine: The parent compound, known for its cytotoxic properties.
4’-Demethyl Homoharringtonine: The non-labeled analogue.
Cephalotaxine: Another compound derived from Cephalotaxus harringtonia with similar biological activities.
This detailed article provides a comprehensive overview of 4’-Demethyl Homoharringtonine-13C,d3, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(3R)-3,7-dihydroxy-7-methyl-3-[[(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1/i3+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNKGNYRSLLFRU-JZXXSLGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1OC(=O)[C@@](CCCC(C)(C)O)(CC(=O)O)O)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride](/img/structure/B564376.png)








